(S)-Morpholine-3-carboxylic acid hydrochloride
CAS No.: 1187929-04-9
Cat. No.: VC2792121
Molecular Formula: C5H10ClNO3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187929-04-9 |
---|---|
Molecular Formula | C5H10ClNO3 |
Molecular Weight | 167.59 g/mol |
IUPAC Name | (3S)-morpholine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 |
Standard InChI Key | CWSLARZELUGARZ-WCCKRBBISA-N |
Isomeric SMILES | C1COC[C@H](N1)C(=O)O.Cl |
SMILES | C1COCC(N1)C(=O)O.Cl |
Canonical SMILES | C1COCC(N1)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
(S)-Morpholine-3-carboxylic acid hydrochloride is characterized by its distinct molecular structure combining a morpholine heterocycle with a carboxylic acid functional group. The compound has a defined stereocenter at the 3-position of the morpholine ring, specifically in the S-configuration. This particular stereochemistry gives the molecule its specific three-dimensional arrangement and biological properties. The morpholine ring provides a rigid scaffold that contains both an oxygen and nitrogen atom in a six-membered heterocyclic structure, while the carboxylic acid group introduces polarity and hydrogen bonding capabilities to the molecule.
The molecular formula of (S)-Morpholine-3-carboxylic acid hydrochloride is C5H10ClNO3, confirming its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms . The chlorine atom is present as part of the hydrochloride salt formation, which significantly affects the compound's solubility and stability profile. This salt formation occurs between the basic nitrogen of the morpholine ring and hydrochloric acid, creating a stable and often more soluble form of the parent compound. The parent compound without the hydrochloride is (S)-morpholine-3-carboxylic acid, which has the CID 1501894 in the PubChem database .
The structure includes one stereocenter, giving rise to its specific optical activity and chiral properties. These structural features make the compound valuable in asymmetric synthesis and pharmaceutical applications where stereochemical purity is essential. The presence of both the morpholine ring and carboxylic acid group creates a molecule with interesting hydrogen bonding capabilities and potential for further functionalization.
Structural Representation
(S)-Morpholine-3-carboxylic acid hydrochloride can be represented through various structural formats including 2D chemical structures and 3D conformers that help visualize its spatial arrangement . The 2D structure shows the connectivity between atoms, while the 3D conformer provides insight into the actual three-dimensional arrangement of atoms in space, which is crucial for understanding its stereochemistry and potential interactions with biological targets or other molecules in solution.
Identification and Nomenclature
(S)-Morpholine-3-carboxylic acid hydrochloride is identified through various systematic naming conventions and identification codes. The primary Chemical Abstracts Service (CAS) registry number associated with this compound is 1187929-04-9, which serves as a unique identifier in chemical databases and literature . This numerical identifier is essential for unambiguous identification of the compound across different sources and systems.
The compound is known by several synonyms in the scientific literature and commercial catalogs. These include "(S)-3-Morpholinecarboxylic acid hydrochloride," "(3S)-morpholine-3-carboxylic acid hydrochloride," and "(S)-morpholine-3-carboxylic acid hydrochloride (1:1)" . The variety of names reflects different naming conventions and translation practices across different regions and fields of chemistry. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is "(3S)-3-Morpholinecarboxylic acid hydrochloride (1:1)" which precisely describes its structure including the stereochemistry and salt formation .
Stereochemistry
The stereochemistry of (S)-Morpholine-3-carboxylic acid hydrochloride is a defining characteristic of this compound, distinguishing it from its enantiomer and from the racemic mixture. The "S" designation in the name refers to the absolute configuration at the carbon atom at position 3 of the morpholine ring according to the Cahn-Ingold-Prelog priority rules. This stereocenter creates chirality in the molecule, making it non-superimposable on its mirror image, the R-enantiomer. The specific three-dimensional arrangement of atoms around this stereocenter gives the compound its unique spatial properties and potential biological activity.
The enantiomeric counterpart of this compound is (3R)-Morpholine-3-carboxylic acid hydrochloride (CAS: 1187928-88-6), which has the opposite stereochemical configuration at the 3-position . This R-enantiomer has a different spatial arrangement that may lead to different biological interactions and properties, despite having identical physical properties such as melting point and solubility (excluding optical rotation). The existence of both enantiomers highlights the importance of stereospecific synthesis and analysis in working with these compounds.
In chemical databases, (S)-Morpholine-3-carboxylic acid hydrochloride is listed as having one defined stereocenter out of a possible one, confirming its enantiopurity . This stereochemical purity is crucial for applications in asymmetric synthesis and pharmaceutical development, where the biological activity often depends on the precise three-dimensional structure of the molecule. The parent compound, (S)-morpholine-3-carboxylic acid (without the hydrochloride), maintains the same stereochemical configuration at the 3-position .
The racemic mixture, which would contain equal amounts of both R and S enantiomers, is listed in databases as (RS)-Morpholine-3-carboxylic acid hydrochloride . This racemic form has different properties in chiral environments compared to either pure enantiomer, an important consideration for applications where stereochemical purity matters.
Related Compounds
(S)-Morpholine-3-carboxylic acid hydrochloride belongs to a family of related compounds that share structural similarities but differ in specific aspects of their chemical composition or stereochemistry. One closely related compound is its parent molecule, (S)-morpholine-3-carboxylic acid (CID 1501894), which lacks the hydrochloride component . This parent compound serves as the free base form and has different solubility and stability profiles compared to its hydrochloride salt. The relationship between these two forms is important in pharmaceutical formulation, where salt selection can significantly impact bioavailability and stability.
Another significant related compound is the stereoisomer (3R)-Morpholine-3-carboxylic acid hydrochloride (CAS: 1187928-88-6), which has the opposite stereochemical configuration at the 3-position of the morpholine ring . This R-enantiomer represents the mirror image of our compound of interest and potentially exhibits different biological activities due to its different spatial arrangement. The comparison between these enantiomers highlights the importance of stereochemistry in molecular recognition processes and biological interactions.
The racemic mixture, (RS)-Morpholine-3-carboxylic acid hydrochloride, contains equal amounts of both R and S enantiomers and is another related compound of significance . This racemic form would show different properties in chiral environments compared to either pure enantiomer. The separation and characterization of such racemic mixtures is an important aspect of asymmetric synthesis and chiral analysis.
A structurally more complex relative is (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1313277-24-5), which maintains the same core structure but includes two methyl groups at the 6-position of the morpholine ring . This additional substitution alters the steric environment and potentially the reactivity and biological properties of the molecule. The synthesis of this derivative involves additional steps including methyl group incorporation, demonstrating how the core morpholine-3-carboxylic acid structure can be modified to create a family of related compounds.
Comparison of Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
(S)-Morpholine-3-carboxylic acid hydrochloride | 1187929-04-9 | C5H10ClNO3 | 167.59 | Reference compound |
(S)-morpholine-3-carboxylic acid (parent) | Not specified in results | C5H9NO3 | 131.13 (calculated) | No hydrochloride |
(3R)-Morpholine-3-carboxylic acid hydrochloride | 1187928-88-6 | C5H10ClNO3 | 167.59 | R-configuration at C3 |
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride | 1313277-24-5 | C7H14ClNO3 | 195.64 | Two methyl groups at C6 |
(RS)-Morpholine-3-carboxylic acid hydrochloride | Multiple CAS numbers | C5H10ClNO3 | 167.59 | Racemic mixture |
Applications and Synthesis
(S)-Morpholine-3-carboxylic acid hydrochloride finds applications primarily in organic synthesis and pharmaceutical research due to its specific stereochemistry and functional groups. Although detailed information about its specific applications is limited in the provided search results, compounds of this class are typically utilized as building blocks in the synthesis of more complex molecules, particularly those requiring stereospecific incorporation of the morpholine ring structure. The defined stereochemistry at the 3-position makes this compound valuable in asymmetric synthesis where control of stereochemical outcomes is essential.
The synthesis of related compounds offers insight into potential synthetic routes for (S)-Morpholine-3-carboxylic acid hydrochloride. For instance, the synthesis of (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride involves hydrolysis of an ester precursor under basic conditions followed by acidification . Specifically, (S)-methyl 6,6-dimethylmorpholine-3-carboxylate is treated with sodium hydroxide in methanol and water, followed by acidification with concentrated hydrochloric acid to yield the hydrochloride salt . A similar approach might be applicable for the synthesis of (S)-Morpholine-3-carboxylic acid hydrochloride, starting from the corresponding methyl ester of (S)-morpholine-3-carboxylic acid.
The creation date of the PubChem entry for this compound (2009-06-22) suggests that it has been known and utilized in chemical research for over a decade . The recent modification date (2025-04-05) indicates that the information about this compound continues to be updated, reflecting ongoing interest and potential new applications or findings related to this molecule . The availability of this compound from commercial suppliers like Apollo Scientific indicates its practical utility in research settings .
The chiral nature of this compound makes it potentially valuable in pharmaceutical research, particularly in the development of drugs targeting chiral biological receptors or enzymes. Morpholine derivatives have found applications in various therapeutic areas due to their favorable physicochemical properties and the ability of the morpholine ring to serve as a pharmacophore in drug design.
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